molecular formula C16H20O2 B6423675 prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 105888-65-1

prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No. B6423675
CAS RN: 105888-65-1
M. Wt: 244.33 g/mol
InChI Key: RLYTVTAGVDZFEM-UHFFFAOYSA-N
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Description

The compound is an ester formed from a prop-2-yn-1-yl alcohol and a 2-[4-(2-methylpropyl)phenyl]propanoic acid . The prop-2-yn-1-yl group indicates the presence of a triple bond (alkyne), which is a reactive site in many chemical reactions .


Synthesis Analysis

While the exact synthesis method for this compound isn’t available, similar compounds have been synthesized through reactions like the Sonogashira cross-coupling . This involves the reaction of a halogenated compound with an alkyne in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring substituted with a 2-methylpropyl group, connected to a propanoic acid esterified with a prop-2-yn-1-yl alcohol .


Chemical Reactions Analysis

The alkyne group in the compound could undergo reactions such as oxidative alkyne–alkyne coupling under certain conditions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if used in drug design, it could interact with biological targets via the phenyl ring or the alkyne group .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or materials science. Its reactivity could be harnessed for the synthesis of complex molecules or polymers .

properties

IUPAC Name

prop-2-ynyl 2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-5-10-18-16(17)13(4)15-8-6-14(7-9-15)11-12(2)3/h1,6-9,12-13H,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYTVTAGVDZFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate

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